molecular formula C19H13N5 B15343754 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine

2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine

Cat. No.: B15343754
M. Wt: 311.3 g/mol
InChI Key: CPALDSKOCXZEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridine rings at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and pyrimidine units under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination to metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(pyridin-2-yl)pyrimidine: Similar structure but with three pyridine rings at the 2, 4, and 6 positions.

    2,4-Di(pyridin-2-yl)pyrimidine: Lacks the pyridine ring at the 6 position.

    2,6-Di(pyridin-4-yl)pyrimidine: Substituted at the 2 and 6 positions with pyridine rings.

Uniqueness

2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

2,4-dipyridin-2-yl-6-pyridin-4-ylpyrimidine

InChI

InChI=1S/C19H13N5/c1-3-9-21-15(5-1)18-13-17(14-7-11-20-12-8-14)23-19(24-18)16-6-2-4-10-22-16/h1-13H

InChI Key

CPALDSKOCXZEJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CC=NC=C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.